N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound featuring a biphenyl carboxamide core substituted with an azepane (7-membered saturated ring) and a thiophen-3-yl group.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2OS/c28-25(22-12-10-21(11-13-22)20-8-4-3-5-9-20)26-18-24(23-14-17-29-19-23)27-15-6-1-2-7-16-27/h3-5,8-14,17,19,24H,1-2,6-7,15-16,18H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDDPLRWGNVSIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Biphenyl Carboxamide Derivatives
Key Observations:
Heterocyclic Substituents : The thiophen-3-yl group in the target compound and 3g contrasts with indole () or pyridine () in others. Thiophene’s electron-rich nature could enhance hydrophobic interactions in target binding.
Substituent Effects : Fluorine and methoxy groups in 19a improve metabolic stability and solubility, whereas the target compound’s lack of such groups may reduce polarity.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Findings:
Pharmacological Implications
- Receptor Targeting : Piperazine-containing analogs (e.g., 3g ) show affinity for dopamine D3 receptors. The target compound’s azepane may shift selectivity toward other GPCRs.
- Enzyme Inhibition : Fluoro and methoxy-substituted biphenyl carboxamides (e.g., 19a ) inhibit 17β-HSD2, suggesting the target compound could be explored for similar enzymatic targets.
Q & A
Q. What are the key synthetic strategies for preparing N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the azepane-thiophene ethylamine intermediate via reductive amination or nucleophilic substitution, using azepane and thiophene derivatives .
- Step 2: Coupling the intermediate with [1,1'-biphenyl]-4-carboxylic acid using carbodiimide reagents (e.g., EDCI, DCC) to form the amide bond .
- Purification: Automated flash chromatography or preparative HPLC ensures high purity (>95%) .
Critical Parameters: Reaction temperature (0–25°C), solvent choice (DMF or dichloromethane), and stoichiometric control of coupling reagents to minimize byproducts .
Q. How is the compound structurally characterized to confirm its identity?
Q. What are the compound’s key structural features influencing reactivity?
- Azepane moiety: Enhances solubility and modulates pharmacokinetic properties via its amine group, which can participate in hydrogen bonding .
- Thiophene ring: Provides π-π stacking potential for target binding; sulfur atoms may coordinate metal ions in enzymes .
- Biphenyl carboxamide: Rigid aromatic system stabilizes interactions with hydrophobic protein pockets .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what methodologies are used to study this?
- Target Identification:
- Mechanistic Studies:
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
- Case Study 1: Replacing the azepane with piperidine reduces D3 receptor affinity by 10-fold, suggesting the 7-membered ring optimizes steric fit .
- Case Study 2: Substituting thiophene with furan decreases metabolic stability (t₁/₂ < 1 hr in liver microsomes) due to reduced sulfur-mediated cytochrome P450 resistance .
- Methodology: Parallel synthesis and high-throughput screening (HTS) identify optimal substituents .
Q. What are the compound’s stability profiles under varying experimental conditions?
- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition at >200°C, suitable for room-temperature storage .
- pH Sensitivity: Hydrolysis of the amide bond occurs at pH < 3 (e.g., gastric conditions), necessitating enteric coating for oral delivery studies .
- Light Sensitivity: UV-Vis spectroscopy shows photodegradation (λmax 310 nm), requiring amber vials for long-term storage .
Q. How can data contradictions in SAR studies be resolved?
- Example: Conflicting reports on biphenyl’s role in cytotoxicity may arise from assay variability (e.g., MTT vs. ATP-lite).
- Statistical Tools: Multivariate analysis (e.g., PCA) identifies outliers in dose-response datasets .
Methodological Best Practices
Q. What analytical techniques are critical for purity and yield optimization?
Q. How to design a robust SAR study for this compound?
Q. What computational tools are recommended for target prediction?
- SwissTargetPrediction: Leverages ligand similarity to propose targets (e.g., GPCRs, kinases) .
- Molecular Dynamics (MD): Simulates binding stability over time (e.g., GROMACS for 100 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
